molecular formula C20H19F3N2O2 B3867315 5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine

5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine

Cat. No. B3867315
M. Wt: 376.4 g/mol
InChI Key: NMFXOZOKALXOFY-UHFFFAOYSA-N
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Description

Compounds like “5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine” belong to a class of organic compounds known as quinolines, which are aromatic heterocyclic compounds with a two-ring structure . They often have various substituents that can significantly affect their physical, chemical, and biological properties.


Synthesis Analysis

The synthesis of such compounds often involves multi-step strategies, including various organic reactions . For example, the oxidation of a precursor molecule with a reagent like ceric ammonium nitrate (CAN) can lead to the target molecule .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The molecular formula of a similar compound, “5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline”, is C13H11F3N2O4 .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific substituents present on the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure, the nature of the substituents, and the conditions under which they are studied .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system in which they are active .

Safety and Hazards

The safety and hazards associated with such compounds can depend on factors like their specific structure, their reactivity, and the conditions under which they are handled .

properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-12-9-17(24-11-13-5-4-6-14(10-13)20(21,22)23)25-19-16(27-3)8-7-15(26-2)18(12)19/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXOZOKALXOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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